Pteleatinium

Description

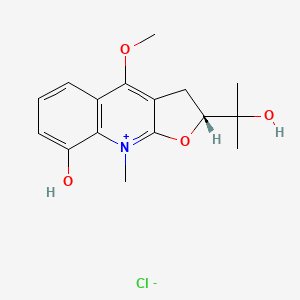

Pteleatinium is a quaternary alkaloid first isolated from Ptelea trifoliata (common name: hop tree), a plant traditionally used for medicinal purposes . Structurally, it is characterized as a cationic nitrogen-containing compound with a tetracyclic framework (designated as Structure 57 in ) . Its isolation in 1975 marked it as a novel bioactive alkaloid distinct from previously identified compounds like choline and O-4-methyl ptelefolinium . This compound is notably responsible for the antimicrobial activity observed in P. trifoliata extracts, acting against a range of bacterial and fungal pathogens .

Properties

CAS No. |

34286-93-6 |

|---|---|

Molecular Formula |

C16H20ClNO4 |

Molecular Weight |

325.79 g/mol |

IUPAC Name |

(2R)-2-(2-hydroxypropan-2-yl)-4-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-9-ium-8-ol;chloride |

InChI |

InChI=1S/C16H19NO4.ClH/c1-16(2,19)12-8-10-14(20-4)9-6-5-7-11(18)13(9)17(3)15(10)21-12;/h5-7,12,19H,8H2,1-4H3;1H/t12-;/m1./s1 |

InChI Key |

RWLGYZVEPYKXEY-UTONKHPSSA-N |

SMILES |

CC(C)(C1CC2=C(C3=C(C(=CC=C3)O)[N+](=C2O1)C)OC)O.[Cl-] |

Isomeric SMILES |

CC(C)([C@H]1CC2=C(C3=C(C(=CC=C3)O)[N+](=C2O1)C)OC)O.[Cl-] |

Canonical SMILES |

CC(C)(C1CC2=C(C3=C(C(=CC=C3)O)[N+](=C2O1)C)OC)O.[Cl-] |

Synonyms |

pteleatinium pteleatinium chloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pteleatinium belongs to a broader class of quaternary alkaloids and related heterocyclic compounds with diverse biological activities. Below is a systematic comparison with structurally or functionally analogous compounds:

Table 1: Comparative Analysis of this compound and Related Alkaloids

Key Findings

Structural Diversity: this compound’s quaternary ammonium group distinguishes it from non-ionic alkaloids like Skimmianine and Dubinidine, which rely on aromatic or fused heterocyclic systems for activity . O-Methyl-balfourodinium shares the quaternary cationic feature but incorporates a methyl ether substituent, likely altering its target specificity .

Activity Spectrum :

- This compound exhibits broader antimicrobial efficacy compared to Skimmianine, which requires iron complexation for antibacterial action .

- Foliosidine and Dubinidine target mammalian systems (e.g., cardiac and nervous systems), whereas this compound and O-methyl-balfourodinium act primarily on microbial pathogens .

Source-Specific Roles :

- In P. trifoliata, this compound is the dominant antimicrobial agent, while Neohydroxylunine and O-4-methyl ptelefolinium play secondary roles .

- Skimmianine’s presence in multiple genera (Fagara, Zanthoxylum) suggests evolutionary conservation of its sedative properties .

Synthetic Accessibility :

- While Corey’s synthesis of vinblastine () demonstrates methodologies applicable to complex alkaloids, this compound’s synthesis remains undocumented, highlighting a research gap.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.